Cas no 1379441-64-1 ((2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid)

(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid structure
1379441-64-1 structure
Product Name:(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid
CAS No:1379441-64-1
MF:C9H10FNO2
MW:183.179605960846
CID:5746498
PubChem ID:66724582
Update Time:2025-07-21

(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(4-FLUOROPHENYL)-2-(METHYLAMINO)ACETICACID
    • EN300-1132097
    • 1379441-64-1
    • SCHEMBL558019
    • (2R)-2-(4-FLUOROPHENYL)-2-(METHYLAMINO)ACETIC ACID
    • Benzeneacetic acid, 4-fluoro-α-(methylamino)-, (αR)-
    • (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid
    • Inchi: 1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1
    • InChI Key: NYAXGIZPADNVKN-MRVPVSSYSA-N
    • SMILES: FC1C=CC(=CC=1)[C@H](C(=O)O)NC

Computed Properties

  • Exact Mass: 183.06955672g/mol
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.244±0.06 g/cm3(Predicted)
  • Boiling Point: 276.7±30.0 °C(Predicted)
  • pka: 1.83±0.10(Predicted)

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Additional information on (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid

Comprehensive Overview of (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid (CAS No. 1379441-64-1)

(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid (CAS No. 1379441-64-1) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its fluorophenyl and methylamino functional groups, has garnered attention for its unique structural properties and applications in drug discovery. Researchers are increasingly exploring its role as a building block for peptide synthesis and enzyme inhibition studies, aligning with the growing demand for precision medicine and targeted therapies.

The compound’s chiral center at the 2R position makes it a valuable candidate for asymmetric synthesis, a hot topic in modern organic chemistry. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such molecules, as they serve as key intermediates in the development of small-molecule inhibitors. Users searching for "fluorophenyl derivatives" or "methylamino acetic acid applications" will find this compound particularly relevant due to its versatility.

From a synthetic perspective, (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid is often synthesized via stereoselective methods, ensuring high enantiomeric purity—a critical factor for pharmaceutical efficacy. Its 4-fluorophenyl moiety contributes to enhanced binding affinity in biological systems, a feature frequently discussed in forums on structure-activity relationships (SAR). This aligns with the rising interest in "fluorinated drug candidates" and "chiral auxiliaries" among chemists and researchers.

In the context of green chemistry, the compound’s potential for biodegradability and low toxicity profiles has also been explored. With sustainability becoming a priority in chemical manufacturing, queries like "eco-friendly chiral compounds" or "sustainable amino acid derivatives" often lead to discussions about molecules like CAS No. 1379441-64-1. Its compatibility with water-based reactions further enhances its appeal for industrial applications.

Beyond its chemical properties, (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid is frequently cited in patents related to neurodegenerative disease research and metabolic disorder therapeutics. These areas are highly searched in academic and pharmaceutical circles, reflecting the compound’s relevance to cutting-edge medical advancements. Keywords such as "fluorophenyl-based therapeutics" and "methylamino acid pharmacology" underscore its interdisciplinary importance.

In summary, CAS No. 1379441-64-1 represents a compelling subject for both academic and industrial research. Its structural features, combined with its applicability in drug development and biocatalysis, position it as a molecule of enduring interest. As the scientific community continues to prioritize chiral purity and sustainable synthesis, this compound is poised to remain a focal point in innovative chemical solutions.

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